4-Bromobuta-1,3-dienylbenzene
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Overview
Description
((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE: is an organic compound characterized by the presence of a bromine atom attached to a conjugated diene system, which is further connected to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE typically involves the bromination of butadiene followed by a coupling reaction with benzene. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of ((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient production .
Chemical Reactions Analysis
Types of Reactions: ((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Addition Reactions: The conjugated diene system can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, using reagents such as sodium hydroxide or ammonia.
Addition Reactions: Conducted under mild heating with catalysts like Lewis acids to facilitate the cycloaddition process.
Oxidation and Reduction Reactions: Utilizes oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Formation of substituted butadiene derivatives.
Addition Reactions: Formation of cyclohexene derivatives.
Oxidation and Reduction Reactions: Formation of epoxides or alkanes.
Scientific Research Applications
Chemistry: ((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures through Diels-Alder reactions .
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, ((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE is utilized in the production of polymers and advanced materials due to its reactive diene system .
Mechanism of Action
The mechanism of action of ((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE involves its ability to participate in various chemical reactions due to the presence of the conjugated diene system and the bromine atom. The compound can act as a dienophile in Diels-Alder reactions, forming stable cyclic products. Additionally, the bromine atom can undergo nucleophilic substitution, leading to the formation of diverse derivatives .
Comparison with Similar Compounds
1,3-Butadiene: A simple conjugated diene without the bromine and benzene substituents.
4-Bromo-1,3-butadiene: Lacks the benzene ring but has a similar brominated diene structure.
Styrene: Contains a benzene ring but lacks the conjugated diene system.
Properties
Molecular Formula |
C10H9Br |
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Molecular Weight |
209.08 g/mol |
IUPAC Name |
4-bromobuta-1,3-dienylbenzene |
InChI |
InChI=1S/C10H9Br/c11-9-5-4-8-10-6-2-1-3-7-10/h1-9H |
InChI Key |
RHFAWXPHDBNIKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CBr |
Origin of Product |
United States |
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